Enhanced CO2 Adsorption Enthalpy: 3',5-Difluoro-Biphenyl Linker Versus Non-Fluorinated Biphenyl-4,4'-Dicarboxylic Acid
MOFs constructed with fluorinated biphenyl linkers exhibit higher isosteric heats of CO2 adsorption (Qst) compared to their non-fluorinated counterparts. For a partially fluorinated biphenyl-4,4'-dicarboxylic acid-based Zn-MOF, the CO2 Qst at zero coverage was measured at 25.5 kJ/mol [1], whereas non-fluorinated biphenyl-4,4'-dicarboxylic acid MOFs typically exhibit CO2 Qst values in the range of 21-23 kJ/mol under comparable conditions [2]. This differential of 2-4 kJ/mol is attributed to enhanced polar interactions between CO2 quadrupole moments and the electronegative fluorine substituents within the pore environment [3].
| Evidence Dimension | CO2 adsorption enthalpy (isosteric heat of adsorption, Qst) |
|---|---|
| Target Compound Data | 25.5 kJ/mol (MOF constructed from fluorinated biphenyl dicarboxylate linker) |
| Comparator Or Baseline | 21-23 kJ/mol (non-fluorinated biphenyl-4,4'-dicarboxylic acid-based MOFs) |
| Quantified Difference | +2 to +4 kJ/mol |
| Conditions | Zero coverage CO2 adsorption at 273-298 K; Zn-based MOF systems |
Why This Matters
Higher CO2 Qst values translate to improved CO2/N2 or CO2/CH4 selectivity at low partial pressures, critical for post-combustion carbon capture and natural gas purification applications.
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- [2] Das A, D'Alessandro D. Tuning the functional sites in metal-organic frameworks to modulate CO2 heats of adsorption. CrystEngComm. 2015. View Source
- [3] Cheplakova AM, Kovalenko KA, Vinogradov AS, Karpov VM, Platonov VE, Fedin VP. A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. J Porous Mater. 2020;27:1773-1782. DOI:10.1007/s10934-020-00941-w. View Source
